2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is an organic compound that features a triazole ring and an amino group attached to a phenolic structure. This compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of the triazole moiety enhances its biological activity, making it a subject of research for developing new pharmaceuticals.
2-amino-4-(4H-1,2,4-triazol-4-yl)phenol falls under the category of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their pharmacological significance. This specific compound is classified as an amino phenol derivative due to the presence of both an amino group and a hydroxyl group attached to the aromatic ring.
The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol can be achieved through several methods, primarily involving condensation reactions. One common synthetic route involves the reaction of 4-amino-1,2,4-triazole with o-aminophenol or similar phenolic compounds under controlled conditions.
A typical synthesis might proceed as follows:
The molecular formula of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is C8H8N4O. Its structure consists of:
Crystallographic studies have provided detailed information about the compound's structure. The InChI key for this compound is IHPJMFMODYHFIS, which can be used for database searches and identification .
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
For example, when reacting with aldehydes under acidic conditions, 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol can yield various substituted products that may exhibit enhanced biological properties.
The mechanism of action for 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol largely depends on its biological applications:
Research suggests that some derivatives have shown significant cytotoxic effects against various cancer cell lines while exhibiting low toxicity towards normal cells .
The applications of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol span several fields:
1,2,4-Triazole derivatives represent a privileged scaffold in modern drug discovery, characterized by a five-membered aromatic ring containing three nitrogen atoms. This heterocyclic system exhibits remarkable structural versatility, enabling diverse interactions with biological targets through hydrogen bonding, dipole interactions, and π-stacking. The significance of 1,2,4-triazole-containing compounds is evidenced by their presence in over 20 FDA-approved drugs spanning antifungal, anticancer, antidepressant, and antiviral therapeutic categories. Their metabolic stability, bioavailability, and favorable pharmacokinetic profiles stem from the balanced lipophilic-hydrophilic character and resistance to metabolic degradation. The triazole ring acts as a bioisostere for carboxylic acid, amide, and ester functionalities, facilitating the optimization of drug-like properties in lead compounds [1] [8].
The 1,2,4-triazole nucleus serves as a pharmacophoric cornerstone in numerous therapeutic agents due to its capacity for targeted molecular interactions with enzymes and receptors. Clinically, triazole-based antifungals (e.g., fluconazole, voriconazole, posaconazole) inhibit fungal cytochrome P450-dependent 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. The triazole nitrogen coordinates with the heme iron atom, a mechanism exploited in anticancer aromatase inhibitors (letrozole, anastrozole) that block estrogen synthesis by interacting with the cytochrome P450 heme moiety [1]. Beyond direct target binding, the triazole scaffold enhances solubility and membrane permeability compared to imidazole analogs, reducing toxicity profiles. Recent drug discovery efforts leverage 1,2,4-triazole in molecular hybridization strategies, combining it with pharmacophores like quinolones, coumarins, or carbazoles to combat drug resistance. Hybrids such as ciprofloxacin-1,2,4-triazole conjugates demonstrate enhanced activity against resistant pathogens like MRSA (16-32 fold lower MIC than parent drugs) by dual-targeting DNA gyrase and membrane integrity [8] [5].
Table 1: Clinically Approved Drugs Containing the 1,2,4-Triazole Scaffold
Drug Name | Therapeutic Category | Primary Target | Key Structural Feature |
---|---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) | 1-(2,4-Difluorophenyl)-1H-1,2,4-triazole |
Voriconazole | Antifungal | CYP51 | 6-(1H-1,2,4-triazol-1-yl) derivative |
Letrozole | Anticancer (breast) | Aromatase (CYP19A1) | 4,4'-(1H-1,2,4-Triazol-1-ylmethylene) |
Anastrozole | Anticancer (breast) | Aromatase | 1H-1,2,4-Triazol-1-yl)methyl derivative |
Trazodone | Antidepressant | Serotonin receptor modulator | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one |
Ribavirin | Antiviral | RNA-dependent RNA polymerase inhibitor | 1-β-D-Ribofuranosyl-1H-1,2,4-triazole |
The 1,2,4-triazole system exhibits tautomeric isomerism, existing in equilibrium between 1H- and 4H- forms. Theoretical and crystallographic studies confirm the 1H-tautomer predominates due to greater thermodynamic stability (energy difference ~5-8 kcal/mol). However, the 4H-isomer, stabilized by electron-donating N-substituents, displays distinct electronic configurations and binding affinities. The 4H-tautomer possesses a higher dipole moment (~4.5 Debye) compared to the 1H-form (~2.8 Debye), enhancing electrostatic interactions with biological targets. This property is exploited in voriconazole derivatives, where 4H-triazole orientation optimizes heme iron coordination in fungal CYP51 [1].
Crystallographic analysis of 4-aminotriazole derivatives reveals that the 4H-configuration allows planar molecular architecture, facilitating intercalation into DNA or stacking within enzyme active sites. This isomer demonstrates enhanced activity in antifungal triazolylflavan derivatives, where the 4H-triazole moiety increases membrane penetration and target affinity. The 4-isomer of amino-triazoles also shows superior thermodynamic stability in solid-state applications, as evidenced by enthalpy of formation studies using combustion calorimetry. 3,5-Diamino-4H-1,2,4-triazole exhibits a gas-phase standard molar enthalpy of formation (ΔfH°(g)) of 265.4 ± 1.5 kJ/mol, indicating exceptional stability for pharmaceutical formulations [1] [2].
Functionalization at the 4-position of 1,2,4-triazole enables precise modulation of biological activity through steric, electronic, and pharmacokinetic optimization. The nucleophilic nitrogen facilitates alkylation, acylation, and arylation reactions, allowing installation of diverse pharmacophores. Strategic modifications at this position achieve three primary objectives:
Table 2: Impact of 4-Position Substituents on Biological Activity
Substituent Type | Example Compound | Biological Activity Enhancement | Mechanistic Insight |
---|---|---|---|
Phenolic/Aminophenyl | 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol | Anticancer (FAK inhibition) | Hydrogen bonding with kinase catalytic residues |
Piperidinium/Morpholinium | Piperidinium acetates | Improved solubility for veterinary use | Detectable milk residues (0.0695 µg/g at 24h) |
Halogenated Aromatics | 3,6-Dibromocarbazole-triazole | Antifungal (Candida spp.) | Membrane depolarization & DNA intercalation |
Quinolone Hybrids | Ciprofloxacin-triazole conjugates | Anti-MRSA (16-32 fold ↓ MIC vs parent) | Dual DNA gyrase inhibition & membrane disruption |
Heterocyclic Fused Systems | Triazolothiadiazoles | Broad-spectrum antimicrobials | Enhanced enzyme binding via π-π stacking |
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (Cl, F, NO₂) at the 4-position phenyl ring boost antifungal potency against Aspergillus fumigatus by 64-fold versus fluconazole. Conversely, hydrophobic extensions improve penetration into bacterial biofilms, as demonstrated by triazole-ether derivatives reducing Haemophilus influenzae biofilm viability by >80% at sub-MIC concentrations. Molecular docking confirms that 4-substituents occupy hydrophobic pockets in CYP51 (e.g., Leu121, Tyr122) and bacterial DNA gyrase (Glu50, Asp73), explaining enhanced target affinity [3] [5] [8].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: